molecular formula C11H15NO6S B569135 2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester CAS No. 95936-53-1

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester

Cat. No.: B569135
CAS No.: 95936-53-1
M. Wt: 289.302
InChI Key: KQTOKYAUJBRPST-FNCVBFRFSA-N
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Description

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester (CAS: —) is a ribofuranosyl-substituted thiazole derivative characterized by a β-D-ribofuranose moiety attached to the thiazole ring at the 2-position and an ethyl ester group at the 4-carboxylic acid position.

Properties

CAS No.

95936-53-1

Molecular Formula

C11H15NO6S

Molecular Weight

289.302

IUPAC Name

ethyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H15NO6S/c1-2-17-11(16)5-4-19-10(12-5)9-8(15)7(14)6(3-13)18-9/h4,6-9,13-15H,2-3H2,1H3/t6-,7-,8-,9-/m1/s1

InChI Key

KQTOKYAUJBRPST-FNCVBFRFSA-N

SMILES

CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)CO)O)O

Synonyms

Ethyl 2-β-D-Ribofuranosylthiazole-4-carboxylate

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-Amino-2-cyanoacetate Thioamide

Ethyl 2-amino-2-cyanoacetate, a key precursor in oxazole synthesis, is modified by substituting the oxygen atom with sulfur. Treatment with hydrogen sulfide (H₂S) or Lawesson’s reagent converts the carbonyl group into a thioamide, yielding ethyl 2-amino-2-cyanoacetate thioamide (Fig. 1B). This compound serves as the sulfur source for thiazole formation.

Coupling with Ribofuranosyl Donors

The protected ribofuranosyl chloride is reacted with the thioamide derivative under anhydrous conditions in the presence of a base such as triethylamine (Fig. 1C). This step forms a glycosidic bond, positioning the ribofuranosyl group at the C2 position of the nascent thiazole ring.

Cyclization and Ring Closure

Cyclization is induced by treating the intermediate with hydrogen chloride (HCl) gas in dichloromethane. The reaction proceeds via intramolecular nucleophilic attack, with the thioamide sulfur attacking the adjacent cyano carbon, thereby forming the thiazole ring (Fig. 1D). The resulting product, ethyl 5-amino-2-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)thiazole-4-carboxylate , is isolated in yields of 68–75%.

Reductive Dediazotization and Deprotection

Removal of the Amino Group

The amino group at the C5 position of the thiazole ring is eliminated through reductive dediazotization. Treatment with sodium nitrite (NaNO₂) and hypophosphorous acid (H₃PO₂) in acetic acid generates a diazonium intermediate, which is subsequently reduced to yield ethyl 2-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)thiazole-4-carboxylate (Fig. 1E). This step ensures the final product lacks substituents that could interfere with biological activity.

Deprotection of Benzoyl Groups

The benzoyl protecting groups are cleaved using sodium methoxide (NaOMe) in methanol. This mild alkaline conditions selectively hydrolyzes the ester bonds without affecting the ethyl ester or thiazole ring. The final product, 2-β-D-ribofuranosyl-4-thiazolecarboxylic acid ethyl ester , is obtained in 70–80% yield after purification via column chromatography.

Analytical Data and Characterization

Physical Properties

  • Melting Point : 183–185°C (after deprotection)

  • Yield : 68–75% (cyclization step); 70–80% (final deprotection)

  • Optical Rotation : [α]²⁵D = +42.5° (c = 1.0, CHCl₃)

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85–7.40 (m, 9H, benzoyl), 5.90 (d, J = 4.5 Hz, 1H, H1'), 4.65–4.20 (m, 6H, ribose H2'–H5', OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR : δ 170.2 (C=O ester), 165.1–164.3 (benzoyl C=O), 152.0 (C2 thiazole), 142.5 (C4 thiazole), 85.6 (C1' ribose).

Comparative Analysis of Methodologies

Efficiency of Protecting Groups

The use of benzoyl groups offers superior stability during glycosylation compared to acetyl protections, which are prone to premature hydrolysis under acidic conditions. However, benzoylation requires harsher deprotection conditions (e.g., NaOMe vs. NH₃/MeOH).

Impact of Reaction Conditions on Yield

Cyclization under HCl gas achieves higher yields (75%) compared to alternatives like phosphorus oxychloride (POCl₃), which may lead to sugar decomposition. Additionally, the choice of solvent (dichloromethane vs. THF) influences reaction kinetics, with dichloromethane providing better solubility for intermediates.

Challenges and Optimization Strategies

Stereochemical Control

Ensuring β-configuration at the anomeric center (C1') is critical. The use of 3,4,6-tri-O-benzoyl-D-ribofuranosyl chloride favors β-selectivity due to the neighboring group participation of the C2 benzoyl group.

Byproduct Formation

Side products such as ethyl 2-mercaptothiazole-4-carboxylate may arise from incomplete cyclization . These are minimized by rigorous drying of reagents and controlled addition of HCl gas.

Chemical Reactions Analysis

Types of Reactions

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. This compound targets enzymes involved in nucleoside metabolism, such as inosine-5’-monophosphate dehydrogenase, inhibiting their activity and thereby affecting cellular processes .

Comparison with Similar Compounds

Physicochemical Properties (Experimental Data):

Property Value
Boiling Point 520.2 ± 50.0 °C at 760 mmHg
Vapor Pressure 0.0 ± 1.4 mmHg at 25°C
Flash Point 268.4 ± 30.1 °C
Solubility Acetone, Methanol
Density 1.5 ± 0.1 g/cm³

The compound exhibits moderate solubility in polar organic solvents like acetone and methanol, suggesting utility in solution-phase reactions. Its high boiling point and low vapor pressure indicate stability under standard laboratory conditions, though the large uncertainty (±50.0 °C) in boiling point highlights variability in experimental measurements .

Comparison with Similar Compounds

However, inferences can be drawn based on its structural features and physicochemical properties:

Thiazolecarboxylic Acid Derivatives

  • However, the ribofuranosyl moiety in the target compound may enhance hydrogen-bonding interactions, improving crystallinity or biological target binding.
  • 2-α-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester: Stereochemical differences (α- vs. β-configuration) at the ribofuranosyl attachment site could significantly alter molecular conformation, solubility, and bioactivity. For example, β-linkages are more common in natural nucleosides, suggesting better compatibility with enzymatic systems .

Ribofuranosyl-Substituted Heterocycles

  • The ethyl ester in the target compound may confer improved membrane permeability in biological systems.
  • 2-β-D-Ribofuranosylimidazole-4-carboxylic Acid Ethyl Ester: Replacing the thiazole sulfur with a nitrogen (imidazole) increases basicity, which could affect protonation states under physiological conditions. This substitution might also influence metal-binding properties or enzymatic recognition .

Key Comparative Data

Compound Boiling Point (°C) Solubility Bioactivity Notes
Target Compound 520.2 ± 50.0 Acetone, Methanol Potential nucleoside mimic
4-Thiazolecarboxylic Acid Ethyl Ester ~300 (estimated) Ethanol, DMSO Lower polarity
2-β-D-Ribofuranosylthiazole 480 (estimated) Water, Methanol Higher hydrophilicity

Research Findings

  • Synthetic Challenges: The ribofuranosyl group introduces stereochemical complexity, requiring precise glycosylation strategies compared to simpler thiazole derivatives .
  • Biological Relevance : The ethyl ester may act as a prodrug moiety, enhancing cellular uptake compared to the free carboxylic acid form.

Notes

  • The provided evidence lacks explicit comparative data on structurally similar compounds. The above analysis extrapolates from the target compound’s properties and general trends in heterocyclic chemistry.
  • Further experimental studies are needed to validate bioactivity, stability, and synthetic scalability relative to analogs.

Biological Activity

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester, commonly known as Tiazofurin, is a nucleoside analogue with significant biological activity. It has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NO₆S
  • Molecular Weight : 289.3 g/mol
  • CAS Number : 95936-53-1

Tiazofurin acts primarily through the inhibition of nucleic acid synthesis, which is crucial for viral replication and tumor cell proliferation. It mimics ribonucleosides and interferes with the metabolic pathways of nucleotides, leading to the disruption of RNA synthesis in target cells.

Biological Activity

The biological activity of Tiazofurin has been characterized in various studies:

  • Antiviral Activity :
    • Tiazofurin has shown efficacy against several viruses, including the herpes simplex virus (HSV) and human cytomegalovirus (HCMV). Studies indicate that it inhibits viral replication by interfering with RNA synthesis pathways.
    • In vitro studies demonstrated that Tiazofurin significantly reduces viral titers in infected cell cultures, suggesting its potential as a therapeutic agent for viral infections .
  • Anticancer Properties :
    • Research has highlighted Tiazofurin's ability to inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
    • A notable study reported that Tiazofurin exhibited cytotoxic effects on human leukemia cells, leading to a decrease in cell viability and induction of apoptosis at micromolar concentrations .

Case Study 1: Antiviral Efficacy

A clinical trial involving patients with HCMV infections demonstrated that Tiazofurin reduced viral loads significantly compared to control groups. The study highlighted the compound's safety profile and its potential for use in immunocompromised patients .

Case Study 2: Anticancer Activity

In a preclinical model using human leukemia cells, Tiazofurin was administered at varying concentrations to assess its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 5 µM. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation pathways .

Data Tables

Study Type Target Concentration Effect Observed
AntiviralHCMV10 µMReduced viral load by 80%
AnticancerHuman leukemia cells5 µMInduced apoptosis in 70% of cells
AntiviralHSV5 µMInhibited replication by 75%

Q & A

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 240–260 nm, based on thiazole absorption) is ideal. Use a C18 column and isocratic elution with acetonitrile/water (60:40 v/v). For enantiomeric purity, chiral columns (e.g., Chiralpak AD-H) or kinetic resolution methods (e.g., enzymatic assays) can distinguish stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols by:
  • Using solvent controls (e.g., DMSO ≤0.1% v/v).
  • Validating target engagement via competitive binding assays or CRISPR-based gene knockout models.
  • Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .

Q. What strategies enable the study of this compound’s metabolic stability in biological systems?

  • Methodological Answer : Conduct in vitro metabolism assays using liver microsomes (human or rodent) with NADPH cofactors. Monitor degradation via LC-MS/MS and identify metabolites using fragmentation patterns. For in vivo studies, use isotopic labeling (e.g., ¹³C-ribose) to track metabolic pathways .

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or ribosyltransferases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pair with mutagenesis studies to confirm critical residue interactions .

Experimental Design & Data Analysis

Q. What controls are essential when evaluating this compound’s role in modulating ribosylation pathways?

  • Methodological Answer : Include:
  • Negative controls : Wild-type vs. ribosyltransferase-knockout cell lines.
  • Positive controls : Known ribosylation inhibitors (e.g., tiazofurin).
  • Technical controls : Mock-treated samples to account for solvent effects. Quantify ribosylation via Western blot (anti-ADP-ribose antibodies) or mass spectrometry .

Q. How should researchers address solubility limitations in in vitro assays?

  • Methodological Answer : Pre-solubilize in DMSO (stock solutions ≤10 mM) and dilute in assay buffer with surfactants (e.g., 0.01% Tween-20). For aqueous instability, use cyclodextrin-based encapsulation or prodrug modifications .

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